molecular formula C18H14O7 B14587057 8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate CAS No. 61234-47-7

8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate

Katalognummer: B14587057
CAS-Nummer: 61234-47-7
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: AJBZXOPNGHJTEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate is a member of the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . This particular compound is characterized by its unique structure, which includes methoxy and oxo groups, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted benzophenone derivatives, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various xanthone derivatives with modified functional groups, which can exhibit different biological activities .

Wirkmechanismus

The mechanism of action of 8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions . The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methoxy-9-oxo-9H-xanthene-2,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61234-47-7

Molekularformel

C18H14O7

Molekulargewicht

342.3 g/mol

IUPAC-Name

(6-acetyloxy-8-methoxy-9-oxoxanthen-2-yl) acetate

InChI

InChI=1S/C18H14O7/c1-9(19)23-11-4-5-14-13(6-11)18(21)17-15(22-3)7-12(24-10(2)20)8-16(17)25-14/h4-8H,1-3H3

InChI-Schlüssel

AJBZXOPNGHJTEL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.